4-[({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the coupling with the cyclohexanecarboxylic acid. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective introduction of the fluorine atom.
Coupling with Cyclohexanecarboxylic Acid: This final step may involve the use of coupling agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a tool for understanding the mechanisms of action of related compounds and for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating specific diseases or conditions, and its safety profile may be evaluated through preclinical and clinical studies.
Industry
In industry, TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID include:
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexane and carboxylic acid moieties.
Thiazole Derivatives: Compounds containing the thiazole ring structure.
Fluorophenyl Compounds: Molecules with fluorophenyl groups.
Uniqueness
The uniqueness of TRANS-4-[({[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID lies in its combination of these structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O3S/c1-11-16(26-18(22-11)14-3-2-4-15(20)9-14)17(23)21-10-12-5-7-13(8-6-12)19(24)25/h2-4,9,12-13H,5-8,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
PGJORMIZYMVDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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